2-(2-bromophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole
Overview
Description
2-(2-bromophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a five-membered ring containing three heteroatoms: two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 2-bromoaniline with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then cyclized using a dehydrating agent like phosphorus oxychloride (POCl3) to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the phenyl rings, using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Sodium methoxide in methanol.
Reduction: Hydrogen gas with palladium on carbon.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products Formed
Substitution: Formation of derivatives with different substituents replacing the bromine atom.
Reduction: Formation of 2-(2-aminophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole.
Oxidation: Formation of oxidized phenyl derivatives.
Scientific Research Applications
2-(2-bromophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 2-(2-bromophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole depends on its specific application. For instance, as an antimicrobial agent, it may interact with bacterial cell membranes, disrupting their integrity and leading to cell death. As an anticancer agent, it may interfere with cellular signaling pathways, inducing apoptosis in cancer cells. The exact molecular targets and pathways involved can vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole
- 2-(2-fluorophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole
- 2-(2-methylphenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole
Uniqueness
2-(2-bromophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence its reactivity and interactions with other molecules, making it distinct from its chlorinated, fluorinated, or methylated counterparts.
Properties
IUPAC Name |
2-(2-bromophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrN3O3/c15-12-7-2-1-6-11(12)14-17-16-13(21-14)9-4-3-5-10(8-9)18(19)20/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHUJXROROPFHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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